

Celaphanol A (CAS Number: 244204-40-8): A Technical Whitepaper

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Compound of Interest

Compound Name: celaphanol A

Cat. No.: B026724

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Introduction

Celaphanol A is a naturally occurring diterpenoid that has garnered interest within the scientific community for its potential therapeutic properties. Isolated from plants of the *Celastrus* genus, notably the root bark of *Celastrus orbiculatus* and the stems of *Celastrus stephanotifolius*, this compound has demonstrated noteworthy biological activities, including neuroprotective and anti-inflammatory effects.^{[1][2]} This technical guide provides a comprehensive overview of **Celaphanol A**, summarizing its chemical properties, biological activities with available quantitative data, detailed experimental protocols for its study, and visualizations of its mechanistic pathways and experimental workflows.

Chemical and Physical Properties

Celaphanol A is classified as a diterpenoid, a class of organic chemicals composed of four isoprene units. Its chemical structure and properties are summarized in the table below.

Property	Value	Reference
CAS Number	244204-40-8	[3][4]
Molecular Formula	C ₁₇ H ₂₀ O ₄	[2][3]
Molecular Weight	288.3 g/mol	[2]
Appearance	Yellow powder	[4]
Solubility	Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[2]
Storage	2-8°C Refrigerator	[4]

Biological Activity

Celaphanol A has been reported to exhibit both neuroprotective and anti-inflammatory activities.

Neuroprotective Activity

Celaphanol A has shown a protective effect against hydrogen peroxide-induced cytotoxicity in PC12 cells, a cell line commonly used in neurological research. This suggests its potential as a therapeutic agent for neurodegenerative diseases.[1]

Assay	Cell Line	Condition	Effective Concentration	Reference
Neuroprotection	PC12	Hydrogen peroxide-induced cytotoxicity	10 µM	[5]

Anti-inflammatory Activity

Celaphanol A has been observed to exhibit moderate inhibition of NF-κB activation and nitric oxide (NO) production, indicating its anti-inflammatory potential.[2] While specific IC₅₀ values for **Celaphanol A** are not readily available in the reviewed literature, the related compound

Celastrol, also isolated from *Celastrus orbiculatus*, is a known inhibitor of the NF- κ B pathway. The inhibitory activities of Celastrol are presented below for context.

Note: The following data pertains to Celastrol, a related compound from the same plant, as specific IC₅₀ values for **Celaphanol A**'s anti-inflammatory activity were not found in the surveyed literature.

Assay	Cell Line	Condition	IC ₅₀ Value (Celastrol)	Reference
NF- κ B Inhibition	HT-1080	TNF- α induced	~2.5 μ M	[6]
Nitric Oxide Production	RAW 264.7	LPS-stimulated	~0.2 μ M	[6]

Experimental Protocols

This section provides detailed methodologies for the isolation and biological evaluation of **Celaphanol A**, based on established protocols for similar compounds and assays.

Isolation and Purification of Celaphanol A from *Celastrus orbiculatus*

This protocol describes a plausible method for the isolation and purification of **Celaphanol A** from the root bark of *Celastrus orbiculatus* based on general procedures for diterpenoids from this plant.

1. Extraction:

- Air-dry the root bark of *Celastrus orbiculatus* and grind it into a fine powder.
- Macerate the powdered plant material with 95% ethanol at room temperature for 72 hours, with occasional shaking.
- Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

2. Fractionation:

- Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
- Monitor the fractions by thin-layer chromatography (TLC) to identify the fraction containing **Celaphanol A**.

3. Chromatographic Purification:

- Subject the **Celaphanol A**-rich fraction to column chromatography on a silica gel column.
- Elute the column with a gradient of n-hexane and ethyl acetate.
- Collect the fractions and analyze them by TLC.
- Pool the fractions containing **Celaphanol A** and concentrate them.
- For further purification, employ preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase, such as a gradient of methanol and water.

4. Structure Elucidation:

- Confirm the structure of the purified **Celaphanol A** using spectroscopic methods, including ^1H NMR, ^{13}C NMR, and mass spectrometry.

Neuroprotective Activity Assay in PC12 Cells

This protocol outlines a method to assess the neuroprotective effect of **Celaphanol A** against hydrogen peroxide (H_2O_2)-induced cytotoxicity in PC12 cells.

1. Cell Culture:

- Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO_2 .

2. Cell Treatment:

- Seed the PC12 cells in 96-well plates at a density of 1×10^4 cells/well and allow them to adhere for 24 hours.
- Pre-treat the cells with various concentrations of **Celaphanol A** (e.g., 1, 5, 10, 25, 50 μM) for 2 hours.
- Induce oxidative stress by adding H_2O_2 to a final concentration of 200 μM and incubate for another 24 hours.

3. Cell Viability Assessment (MTT Assay):

- After the treatment period, add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C .
- Remove the medium and add 150 μL of DMSO to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the cell viability as a percentage of the control group (untreated cells).

NF- κB Inhibition Assay (Luciferase Reporter Assay)

This protocol describes a method to evaluate the inhibitory effect of **Celaphanol A** on the NF- κB signaling pathway using a luciferase reporter assay.

1. Cell Culture and Transfection:

- Culture HEK293T cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Co-transfect the cells with a pNF- κB -Luc reporter plasmid (containing NF- κB binding sites upstream of the luciferase gene) and a Renilla luciferase control plasmid using a suitable transfection reagent.

2. Cell Treatment:

- After 24 hours of transfection, pre-treat the cells with different concentrations of **Celaphanol A** for 1 hour.

- Stimulate the cells with a known NF- κ B activator, such as tumor necrosis factor-alpha (TNF- α) (20 ng/mL), for 6 hours.

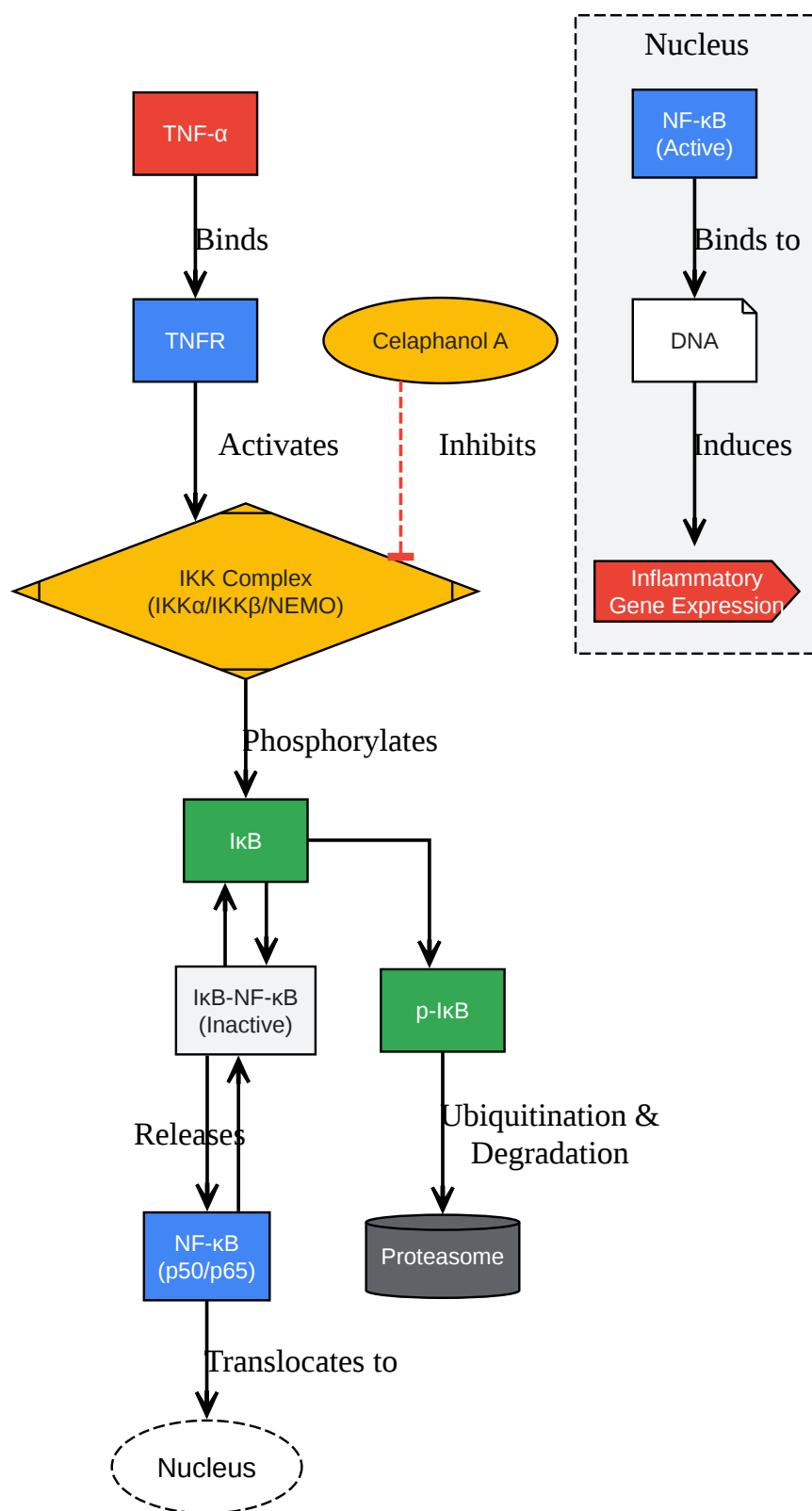
3. Luciferase Activity Measurement:

- Lyse the cells using a passive lysis buffer.
- Measure the firefly luciferase activity (representing NF- κ B activation) and Renilla luciferase activity (for normalization of transfection efficiency) using a dual-luciferase reporter assay system and a luminometer.
- Calculate the relative luciferase activity by normalizing the firefly luciferase activity to the Renilla luciferase activity.

Visualizations

Signaling Pathway

The following diagram illustrates the canonical NF- κ B signaling pathway, a key pathway in inflammation that is potentially inhibited by **Celaphanol A**.

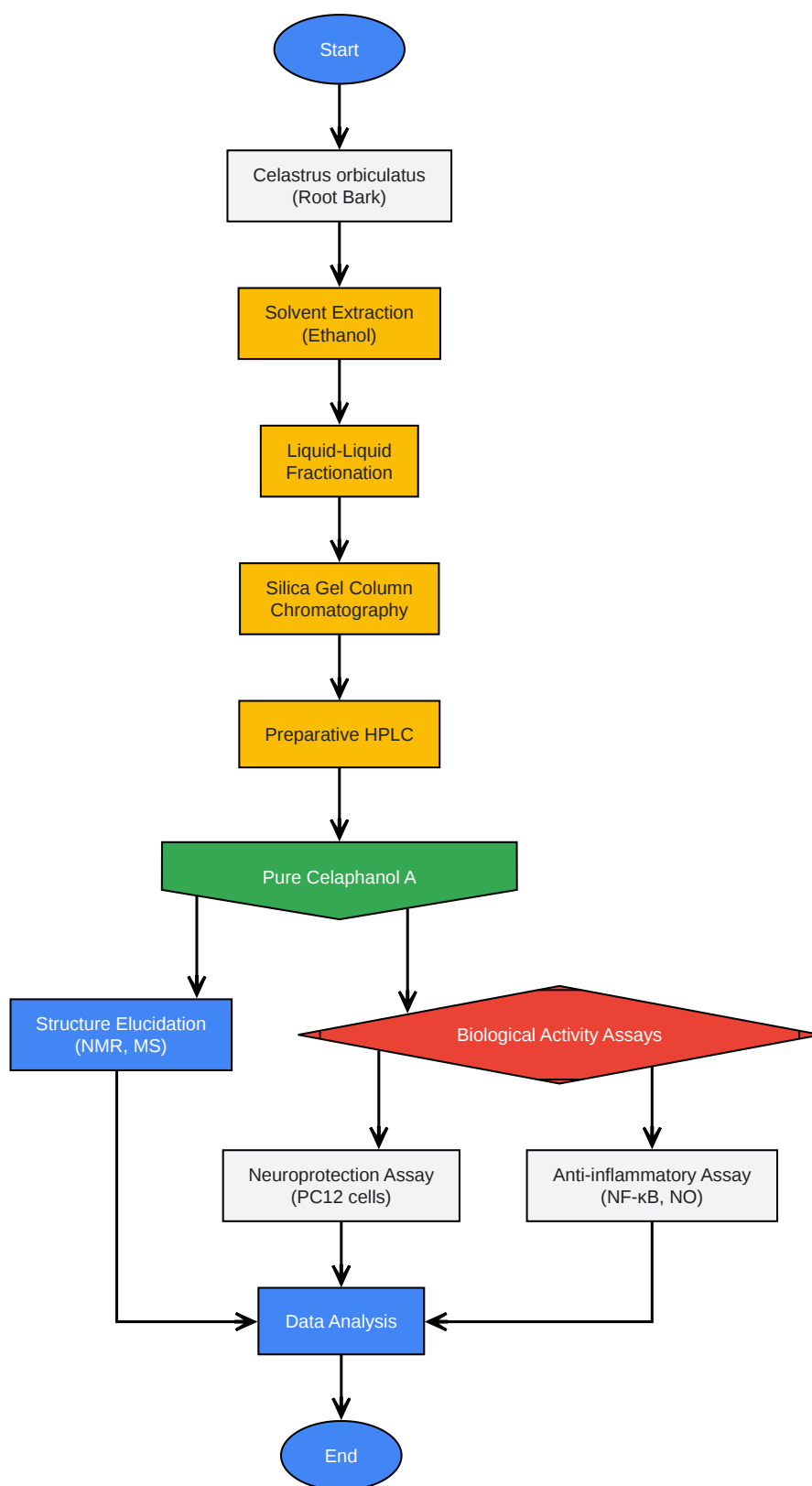


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Caption: Canonical NF- κ B signaling pathway and the potential inhibitory action of **Celaphanol A**.

Experimental Workflow

The diagram below outlines a typical experimental workflow for the isolation, purification, and biological characterization of **Celaphanol A**.



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Caption: Experimental workflow for the study of **Celaphanol A**.

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